2-[4-[(E)-2-(3-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride
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Overview
Description
2-[4-[(E)-2-(3-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride is a complex organic compound that features a pyridine ring, a nitrophenyl group, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-(3-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with a pyridine derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to reduction and subsequent alkylation reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-(3-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in binding interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-[(E)-2-(4-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol
- **2-[4-[(E)-2-(2-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol
Uniqueness
The unique combination of the nitrophenyl group, pyridine ring, and phenylethanol moiety in 2-[4-[(E)-2-(3-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-[4-[(E)-2-(3-nitrophenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(19-6-2-1-3-7-19)16-22-13-11-17(12-14-22)9-10-18-5-4-8-20(15-18)23(25)26;/h1-11,15,21,24H,12-14,16H2;1H/b10-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALQDHAZVKTBE-RRABGKBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C=CC2=CC(=CC=C2)[N+](=O)[O-])CC(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1/C=C/C2=CC(=CC=C2)[N+](=O)[O-])CC(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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